molecular formula C11H14FNO B11765798 3-((2-Fluorobenzyl)oxy)pyrrolidine

3-((2-Fluorobenzyl)oxy)pyrrolidine

Cat. No.: B11765798
M. Wt: 195.23 g/mol
InChI Key: JZSIQXJACPTWNP-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)oxy)pyrrolidine is a chemical compound with the molecular formula C12H16FNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 2-fluorobenzyl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)oxy)pyrrolidine typically involves the reaction of 2-fluorobenzyl alcohol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-fluorobenzyl alcohol and pyrrolidine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-fluorobenzyl alcohol is added to a solution of pyrrolidine and the base in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification processes to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)oxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)oxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in neurological research, it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism .

Comparison with Similar Compounds

3-((2-Fluorobenzyl)oxy)pyrrolidine can be compared with other similar compounds to highlight its uniqueness:

    3-((2-Cyclohexylethoxy)methyl)pyrrolidine: Similar structure but with a cyclohexylethoxy group instead of a fluorobenzyl group.

    3-((Cyclopropylmethoxy)methyl)pyrrolidine: Features a cyclopropylmethoxy group, offering different steric and electronic properties.

    1-(4-Fluorobenzoyl)pyrrolidine:

These comparisons underscore the unique chemical and physical properties of this compound, which contribute to its specific applications and research interest.

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10/h1-4,10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSIQXJACPTWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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